2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a complex organic compound characterized by the presence of fluorine, sulfur, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopenta[b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine derivative.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under specific reaction conditions.
Attachment of the 3-fluorobenzyl group: This can be accomplished through a nucleophilic substitution reaction, where the 3-fluorobenzyl group is introduced using a suitable nucleophile.
Formation of the sulfanyl linkage:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, catalytic hydrogenation.
Nucleophiles: Organolithium reagents, Grignard reagents.
Major Products
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines: Formed from reduction of the nitrile group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl and fluorobenzyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The sulfur atom may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 2-[(3-bromobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Uniqueness
2-[(3-fluorobenzyl)sulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to the presence of the fluorine atoms, which can significantly influence its chemical properties, such as increasing its lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2S/c18-11-4-1-3-10(7-11)9-24-16-13(8-22)15(17(19,20)21)12-5-2-6-14(12)23-16/h1,3-4,7H,2,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYBPQHWVAFJNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=C2C(F)(F)F)C#N)SCC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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